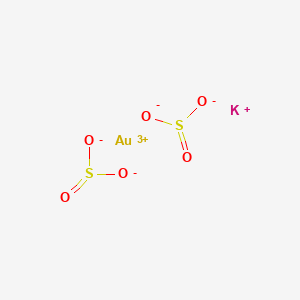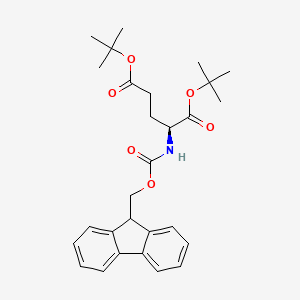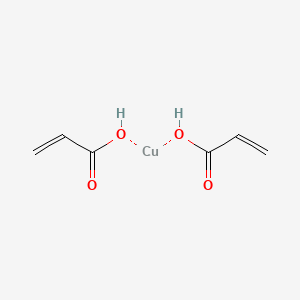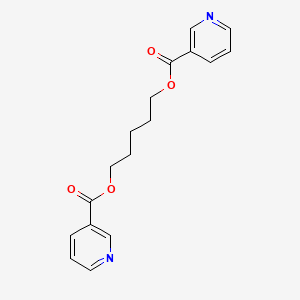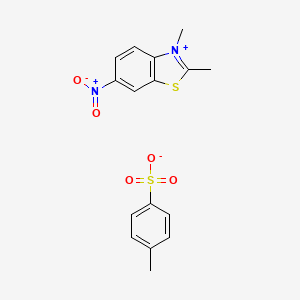
2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound that belongs to the benzothiazolium family This compound is characterized by the presence of a benzothiazole ring substituted with methyl and nitro groups, and it forms a salt with 4-methylbenzenesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzothiazolium iodide with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for a specific period, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out in solvents such as methanol or dimethylformamide under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,3-dimethyl-6-amino-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
2,3-Dimethylbenzothiazolium iodide: Similar structure but lacks the nitro group and the sulfonate salt.
2,3-Dimethyl-1,3-benzothiazol-3-ium chloride: Similar structure but with a chloride counterion instead of the sulfonate.
Uniqueness
2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to the presence of both the nitro group and the sulfonate salt, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
29770-14-7 |
|---|---|
分子式 |
C16H16N2O5S2 |
分子量 |
380.4 g/mol |
IUPAC名 |
2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9N2O2S.C7H8O3S/c1-6-10(2)8-4-3-7(11(12)13)5-9(8)14-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
QHVZYSIEYHLOJN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


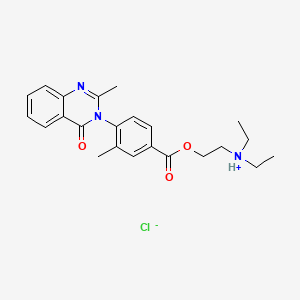
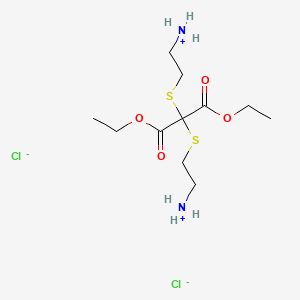

![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/no-structure.png)
